Saterinone - 102669-89-6

Saterinone

Catalog Number: EVT-281936
CAS Number: 102669-89-6
Molecular Formula: C27H30N4O4
Molecular Weight: 474.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Saterinone, chemically named (+/-)-1,2-dihydro-5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)-1-piperazinyl] propoxy]phenyl]-6-methyl-2-oxo-3-pyridine-carbonitrile, is a synthetic compound studied for its cardiovascular effects. [] It functions as a phosphodiesterase (PDE) III inhibitor and an α1-adrenergic antagonist. [] Saterinone is a racemic mixture, meaning it exists as two mirror-image molecules called enantiomers: (R)-saterinone and (S)-saterinone. []

Milrinone

Compound Description: Milrinone is a positive inotropic agent that acts as a phosphodiesterase III (PDE III) inhibitor. [, , , ] It is used in the treatment of acute heart failure.

3-Isobutyl-1-methylxanthine (IBMX)

Compound Description: IBMX is a non-selective phosphodiesterase inhibitor commonly used as a pharmacological tool in research. [, ]

Relevance: IBMX serves as a point of comparison for the PDE inhibitory activity of Saterinone. [] While Saterinone selectively inhibits PDE III, IBMX displays non-selective inhibition across different PDE isoforms. []

Prazosin

Compound Description: Prazosin is an α1-adrenoceptor antagonist used as a vasodilator in treating hypertension. [, ]

Dobutamine

Compound Description: Dobutamine is a β-adrenergic agonist known for its positive inotropic effects and use in treating acute heart failure. []

Sodium Nitroprusside

Compound Description: Sodium nitroprusside is a potent vasodilator used in hypertensive emergencies and acute heart failure. []

MCI-154

Compound Description: MCI-154 is a highly selective phosphodiesterase III inhibitor. []

Pimobendan and Adibendan

Compound Description: Pimobendan and Adibendan are phosphodiesterase III inhibitors. []

Relevance: Pimobendan, Adibendan and Saterinone belong to the same class of drugs – phosphodiesterase III inhibitors. [] Research investigates the reduced positive inotropic effects of these compounds in failing human cardiac muscle compared to non-failing human cardiac muscle. []

Source and Classification

Saterinone is synthesized through organic chemistry methods and is derived from structural modifications of existing pharmacological agents. Its classification falls under the broader category of cardiovascular drugs, specifically those that influence vascular tone and myocardial contractility. The compound has been identified in various studies focusing on its biochemical properties and therapeutic applications, particularly in the treatment of heart failure and hypertension.

Synthesis Analysis

The synthesis of Saterinone involves several key steps that utilize advanced organic chemistry techniques. The primary method for synthesizing Saterinone includes:

  1. Starting Materials: The synthesis typically begins with specific amino acids or their derivatives, which serve as building blocks.
  2. Peptide Coupling: Utilizing peptide coupling reactions, the amino acids are linked to form the desired peptide structure.
  3. Modification: Subsequent modifications may involve alkylation or acylation to introduce functional groups that enhance the pharmacological profile of the compound.
  4. Purification: The final product undergoes purification processes such as high-performance liquid chromatography to isolate Saterinone from by-products and unreacted materials.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of Saterinone can be described using its chemical formula C18H24ClN3O4SC_{18}H_{24}ClN_3O_4S. Key features include:

  • Functional Groups: The presence of a hydrochloride group indicates that Saterinone is often used in its salt form for enhanced solubility.
  • Chiral Centers: The molecule contains multiple chiral centers, which contribute to its stereochemistry and biological activity.
  • Three-Dimensional Configuration: Molecular docking studies suggest that the spatial arrangement of atoms plays a significant role in its interaction with biological targets .
Chemical Reactions Analysis

Saterinone participates in several significant chemical reactions relevant to its pharmacological function:

  1. Receptor Binding: It acts as an agonist at guanylate cyclase receptors, leading to increased levels of cyclic guanosine monophosphate (cGMP), which mediates vasodilation.
  2. Phosphodiesterase Inhibition: By inhibiting phosphodiesterase III, Saterinone enhances cardiac contractility and promotes vasodilation, making it effective in treating heart failure .
  3. Metabolism: In vivo studies have shown that Saterinone is metabolized into several metabolites, which can also exhibit biological activity.
Mechanism of Action

The mechanism of action for Saterinone involves multiple pathways:

  • Vasodilation: By activating guanylate cyclase, it increases cGMP levels within vascular smooth muscle cells, leading to relaxation and vasodilation.
  • Positive Inotropic Effect: The inhibition of phosphodiesterase III results in increased intracellular cAMP levels in cardiac myocytes, enhancing contractility without significantly increasing heart rate.
  • Alpha-1 Blockade: Its antagonistic effect on alpha-1 adrenergic receptors contributes to reduced vascular resistance and improved blood flow .
Physical and Chemical Properties Analysis

Saterinone exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 392.91 g/mol.
  • Solubility: It is soluble in water and organic solvents like ethanol due to the presence of polar functional groups.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
  • Melting Point: Specific melting point data may vary based on the form (hydrochloride salt) but generally falls within a defined range suitable for pharmaceutical applications.
Applications

Saterinone has several significant applications in medical science:

  • Cardiovascular Treatment: Primarily used for managing heart failure and hypertension due to its dual action on vascular tone and myocardial contractility.
  • Research Tool: It serves as a valuable tool in pharmacological research to study the effects of cGMP modulation on cardiovascular physiology.
  • Potential Therapeutic Uses: Ongoing studies explore its efficacy in treating other conditions related to vascular dysfunction and heart diseases .
Synthesis and Structural Optimization of Saterinone

Design Rationale for Dual-Action PDE III Inhibitors with α1-Adrenoceptor Antagonism

The strategic development of saterinone (C₂₇H₃₀N₄O₄; CAS# 102669-89-6) emerged from a paradigm shift in cardiovascular pharmacotherapy aiming to concurrently address myocardial insufficiency and pathological vasoconstriction in heart failure. This dual-action design integrates:

  • Positive Inotropy via PDE III Inhibition: Selective inhibition of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase III (PDE III) elevates intracellular cAMP in cardiomyocytes. This potentiates calcium influx, enhancing contractility without increasing oxygen consumption—a critical limitation of classical catecholamines [1] [10]. Saterinone’s potency surpasses milrinone, exhibiting an EC₅₀ of 3.2 × 10⁻⁶ mol/L in guinea pig papillary muscle (10-fold lower than milrinone) [1].
  • Vasodilation via α1-Adrenoceptor Antagonism: Blockade of vascular α1-adrenoceptors (pA₂ = 8.46 ± 0.12) counters pathological vasoconstriction, reducing cardiac afterload and improving hemodynamics. This mechanism operates independently of β-adrenergic or histaminergic pathways [1] [9].

  • Therapeutic Synergy: Preclinical data confirmed that PDE III inhibition and α1-blockade act complementarily: PDE III inhibition augments cardiac output, while α1-antagonism optimizes vascular resistance. This dual profile differentiated saterinone from single-mechanism agents like dobutamine or pure PDE III inhibitors [3].

Key Synthetic Pathways and Structural Modifications for Enhanced Selectivity

Saterinone’s core structure comprises a pyridinone-carbonitrile moiety linked to an arylpiperazine-propoxy chain. Key synthetic and optimization steps include:

  • Central Synthetic Route: Synthesis proceeds via nucleophilic substitution between 1-(2-hydroxy-3-chloropropyl)-4-(2-methoxyphenyl)piperazine and 5-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Critical purification involves recrystallization from dimethylformamide (DMF)/toluene mixtures to achieve >98% purity [3] [9].
  • Stereochemical Considerations: Unlike many chiral cardiotonics, saterinone’s enantiomers (R(+)- and S(-)-forms) exhibit negligible differences in PDE III inhibition or α1-antagonism. This simplifies synthesis by eliminating the need for enantioselective resolution [3] [11].

  • Structure-Activity Relationship (SAR) Insights:

  • Piperazine Substitution: The 2-methoxyphenyl piperazine group is essential for high α1-affinity. Replacement with unsubstituted phenyl reduces α1-blockade by 15-fold [7] [9].
  • Linker Optimization: A 2-hydroxypropoxy spacer balances conformational flexibility and receptor engagement. Shortening to ethoxy diminishes PDE III inhibition (IC₅₀ increases to >10⁻⁴ mol/L) [1].
  • Pyridinone Modifications: The 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile group cannot be replaced by imidazolone without loss of inotropic activity [9].

Table 1: Structural Features Governing Saterinone’s Dual Activity

Structural ElementRole in PDE III InhibitionRole in α1-AntagonismEffect of Modification
2-MethoxyphenylpiperazineMinorCritical (pA₂ = 8.46)↓ α1-affinity if omitted
2-Hydroxypropoxy linkerStabilizes binding orientationOptimizes hydrophobic pocket fit↓ Both activities if shortened/altered
Pyridinone-carbonitrileCore binding to PDE catalytic site (EC₅₀ = 3.2 µM)Minimal direct role↓ Inotropy if replaced
6-Methyl groupEnhances membrane permeabilityNo significant effect↓ Bioavailability if removed

Comparative Analysis of Saterinone Analogues in Preclinical Models

Saterinone’s efficacy was benchmarked against structurally or mechanistically related compounds:

  • Versus Pure PDE III Inhibitors:
  • Milrinone: Saterinone demonstrates superior inotropic potency (EC₅₀ 3.2 µM vs. 32 µM in guinea pig papillary muscle). However, milrinone lacks significant α1-blocking activity, limiting its vasodilatory efficacy [1] [10].
  • Pimobendan: While both agents combine PDE III inhibition with calcium sensitization, saterinone exhibits more potent vasodilation due to its defined α1-antagonism (pA₂ >8 vs. pA₂ <6 for pimobendan) [3] [15].

  • Versus Dual-Action Agents:

  • Arylpiperazine Derivatives (e.g., Compound 2f): Early dual-mechanism candidates showed weaker PDE III inhibition (IC₅₀ ~50 nM vs. saterinone’s 2.3 × 10⁻⁵ mol/L for crude PDE) but comparable α1-antagonism (pA₂ 7.5). Saterinone’s pyridinone core confers greater metabolic stability [7] [9].
  • MCI-154: This imidazolopyridine exhibits higher PDE III selectivity but negligible α1-activity. Saterinone demonstrates broader hemodynamic improvements in heart failure models due to balanced dual action [18].

  • Species-Specific Variability: Human myocardial PDE III inhibition by saterinone (IC₅₀ = 0.8 µM) is 3-fold more potent than in guinea pigs, underscoring translational relevance. Conversely, α1-affinity remains consistent across species (pA₂ 8.3–8.6) [3] [13].

Table 2: Preclinical Comparison of Saterinone with Reference Compounds

CompoundPDE III Inhibition (IC₅₀ or EC₅₀)α1-Adrenoceptor Blockade (pA₂)Key Functional Advantage/Limitation
Saterinone2.3 × 10⁻⁵ mol/L (guinea pig)8.46 ± 0.12Balanced PDE III inhibition + α1-blockade
Milrinone3.2 × 10⁻⁵ mol/L (guinea pig)<6.0No vasodilatory α1-activity
Pimobendan0.28 µM (human)5.9Calcium sensitization complicates mechanism
Compound 2f*1.5 nM (rat prostate)7.5Weaker inotropy; narrower tissue distribution
MCI-1540.11 µM (guinea pig)<6.0Lacks significant α1-antagonism

Note: *Compound 2f = a benzanilide-arylpiperazine dual agent [7]

Properties

CAS Number

102669-89-6

Product Name

Saterinone

IUPAC Name

5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile

Molecular Formula

C27H30N4O4

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C27H30N4O4/c1-19-24(15-21(16-28)27(33)29-19)20-7-9-23(10-8-20)35-18-22(32)17-30-11-13-31(14-12-30)25-5-3-4-6-26(25)34-2/h3-10,15,22,32H,11-14,17-18H2,1-2H3,(H,29,33)

InChI Key

KLEKLDFUYOZELG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O

Solubility

Soluble in DMSO

Synonyms

1,2-dihydro-5-(4-(2-hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-6-methyl-2-oxo-3-pyridinecarbonitrile
BDF 8634
BDF-8634
saterinone

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.